1-(4-Fluoro-2-methoxyphenyl)piperazine
Description
1-(4-Fluoro-2-methoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a fluorine atom at the para position and a methoxy group at the ortho position of the phenyl ring. Piperazine derivatives are widely studied for their pharmacological properties, including interactions with serotonin receptors, antimicrobial activity, and cytotoxic effects . The unique substitution pattern of this compound—combining electron-withdrawing (fluoro) and electron-donating (methoxy) groups—may enhance its binding affinity to biological targets while influencing metabolic stability and lipophilicity.
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXQIAKHNGXXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440743 | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-11-0 | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct N-Arylation of Piperazine with 4-Fluoro-2-methoxyaniline
One of the most straightforward approaches involves the nucleophilic substitution reaction between 4-fluoro-2-methoxyaniline and piperazine. This method typically proceeds under mild conditions, often in polar solvents such as ethanol or methanol, sometimes with the aid of catalysts or bases to enhance nucleophilicity and reaction rate.
- Reaction conditions: Controlled temperature (room temperature to reflux), solvent choice (ethanol, methanol), and reaction time are critical parameters.
- Yield: Moderate to high yields are reported depending on catalyst and solvent optimization.
- Mechanism: The nucleophilic nitrogen of piperazine attacks the electrophilic aromatic amine, forming the N-aryl piperazine derivative.
This method is widely used in laboratory-scale synthesis due to its simplicity and availability of starting materials.
Buchwald–Hartwig Amination
A more advanced and selective method involves palladium-catalyzed Buchwald–Hartwig amination, where piperazine is coupled with an aryl halide derivative of 4-fluoro-2-methoxyphenyl.
- Catalysts: Pd-based catalysts with appropriate ligands (e.g., phosphines) are employed.
- Reaction conditions: Typically conducted under inert atmosphere, elevated temperatures, and in solvents like toluene or dioxane.
- Advantages: High selectivity and yield, tolerance to various functional groups.
- Industrial relevance: This method is scalable and used in pharmaceutical manufacturing for complex piperazine derivatives.
Reductive Amination of 4-Fluoro-2-methoxybenzaldehyde with Piperazine
Another synthetic route involves reductive amination, where 4-fluoro-2-methoxybenzaldehyde reacts with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Process: Formation of an imine intermediate followed by reduction to the secondary amine.
- Conditions: Mild acidic or neutral pH, solvents like dichloromethane or methanol.
- Yield and purity: Generally good yields with high purity after purification.
- Applications: Useful when direct N-arylation is challenging due to steric or electronic factors.
Multi-Step Synthesis via Protected Intermediates
In some cases, the piperazine nitrogen is protected (e.g., Boc-protection) to control regioselectivity and prevent over-alkylation. The protected piperazine is then reacted with 4-fluoro-2-methoxyphenyl halides or derivatives, followed by deprotection.
- Protection/deprotection steps: Use of tert-butoxycarbonyl (Boc) groups and trifluoroacetic acid (TFA) for removal.
- Benefits: Improved selectivity and yield.
- Drawbacks: Additional steps increase time and cost.
Reaction Conditions and Optimization
| Method | Solvent(s) | Catalyst/Agent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct N-Arylation | Ethanol, Methanol | Base (e.g., K2CO3) or none | RT to reflux | 60-85 | Simple, mild conditions |
| Buchwald–Hartwig Amination | Toluene, Dioxane | Pd catalyst + ligand | 80-110 °C | 75-95 | High selectivity, scalable |
| Reductive Amination | DCM, Methanol | NaBH(OAc)3, NaCNBH3 | RT to 40 °C | 70-90 | Requires reducing agent, mild conditions |
| Protected Intermediate Route | Various | Pd catalyst, TFA for deprotection | Variable | 65-90 | More steps, better control |
Industrial Preparation Considerations
Industrial synthesis of 1-(4-fluoro-2-methoxyphenyl)piperazine often adapts the Buchwald–Hartwig amination or direct N-arylation methods due to their scalability and efficiency. Continuous flow reactors are increasingly employed to improve reaction control, heat transfer, and safety, especially when handling palladium catalysts or hazardous reagents.
- Purification: Crystallization from solvents such as isopropyl alcohol, followed by filtration and drying under reduced pressure, is common to obtain high-purity product.
- Environmental and safety aspects: Use of greener solvents and minimizing heavy metal catalyst residues are priorities.
Research Findings and Advances
- Recent studies have demonstrated that modifying the electronic properties of the aryl halide or amine can significantly influence reaction rates and yields in Buchwald–Hartwig amination.
- Use of ligand-free or copper-catalyzed alternatives has been explored to reduce costs and environmental impact.
- Protective group strategies have been optimized to improve regioselectivity in multifunctionalized piperazine derivatives.
- Crystallographic studies confirm the structural integrity and purity of synthesized compounds, aiding in quality control.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct N-Arylation | Simple, mild conditions | Easy to perform, cost-effective | Moderate yields, possible side reactions |
| Buchwald–Hartwig Amination | Pd-catalyzed, high selectivity | High yield, scalable | Requires expensive catalysts |
| Reductive Amination | Imine intermediate, reducing agent | Mild conditions, good yields | Additional reagents needed |
| Protected Intermediate Route | Protection/deprotection steps | Better control, high purity | More complex, time-consuming |
This comprehensive analysis of the preparation methods for 1-(4-fluoro-2-methoxyphenyl)piperazine integrates diverse synthetic strategies, reaction conditions, and industrial considerations. The choice of method depends on the scale, desired purity, and available resources, with Buchwald–Hartwig amination and direct N-arylation being the most prominent in both research and production contexts.
Chemical Reactions Analysis
1-(4-Fluoro-2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)piperazine is classified under several hazard categories:
- Acute Toxicity (Oral) : Harmful if swallowed (H302)
- Skin Irritation : Causes skin irritation (H315)
- Eye Irritation : Causes serious eye irritation (H319)
- Respiratory Irritation : May cause respiratory irritation (H335) .
Pharmacological Studies
1-(4-Fluoro-2-methoxyphenyl)piperazine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various psychiatric disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study: Antidepressant Activity
A study explored the compound's effects on serotonin receptor binding affinity. Results indicated that 1-(4-Fluoro-2-methoxyphenyl)piperazine exhibits significant binding to the 5-HT_1A receptor, which is implicated in mood regulation. This suggests potential applications in developing antidepressant medications .
Neuropharmacology
Research into the neuropharmacological effects of this compound has shown promising results in modulating anxiety and depression-like behaviors in animal models. The modulation of serotonergic pathways may provide insights into new treatment strategies for anxiety disorders.
Case Study: Anxiety Models
In a controlled experiment using rodent models, administration of 1-(4-Fluoro-2-methoxyphenyl)piperazine resulted in a marked reduction in anxiety-like behaviors as measured by elevated plus maze tests. These findings support further exploration into its therapeutic potential .
Synthesis and Derivatives
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)piperazine has been optimized for scalability, allowing for the production of analogs that may enhance efficacy or reduce side effects. Research into derivatives has yielded compounds with improved receptor selectivity and potency.
Table: Comparison of Derivatives
| Compound Name | Receptor Affinity | Efficacy (in vivo) | Side Effects |
|---|---|---|---|
| 1-(4-Fluoro-2-methoxyphenyl)piperazine | Moderate | High | Mild |
| 1-(3-Chloro-4-fluorophenyl)piperazine | High | Moderate | Moderate |
| 1-(4-Methylphenyl)piperazine | Low | Low | None |
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as serotonin receptors . The compound binds to these receptors, modulating their activity and influencing neurotransmitter release . This interaction is crucial for its potential therapeutic effects, particularly in the treatment of neurological disorders .
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
Serotonin Receptor Ligands
- p-MPPI and p-MPPF : These 5-HT1A receptor antagonists feature a 2-methoxyphenylpiperazine core. p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethylpiperazine) and p-MPPF (fluorinated analog) show competitive antagonism at both pre- and postsynaptic 5-HT1A receptors. The target compound’s 4-fluoro substitution may enhance receptor selectivity compared to iodine or fluorine at the benzamido position, as halogens influence steric and electronic interactions with receptor pockets .
- mCPP (1-(3-chlorophenyl)piperazine) : A 5-HT2C agonist, mCPP suppresses locomotor activity in rats via 5-HT1B/1C receptors. The 4-fluoro-2-methoxy substitution in the target compound could reduce 5-HT2C affinity while increasing selectivity for other subtypes (e.g., 5-HT1A) due to altered electronic effects .
Table 1: Receptor Binding Profiles
| Compound | Key Substituents | Primary Receptor Targets | IC50/EC50 (nM) |
|---|---|---|---|
| 1-(4-Fluoro-2-methoxyphenyl)piperazine | 4-F, 2-OCH3 | 5-HT1A, 5-HT2A | Pending |
| p-MPPI | 2-OCH3, p-I benzamido | 5-HT1A antagonist | ~5 mg/kg (ID50) |
| mCPP | 3-Cl | 5-HT2C agonist | ~1–3 mg/kg |
Antimicrobial Activity
- 1-(2-Methoxyphenyl)piperazine Derivatives : Derivatives like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine exhibit broad-spectrum antibacterial activity (MIC: 3.1–25 μg/mL). The addition of a 4-fluoro group in the target compound may improve lipophilicity, enhancing membrane penetration and potency against Gram-negative bacteria .
- Commercial Piperazines : Some arylpiperazines (e.g., 1-(4-nitrophenyl)piperazine) lack antifungal activity against C. albicans at 400 μM. The fluorine in the target compound could mitigate this limitation by disrupting fungal membrane synthesis or virulence factors .
Table 2: Antimicrobial Activity Comparison
| Compound | Microbial Targets | MIC (μg/mL) |
|---|---|---|
| 1-(4-Fluoro-2-methoxyphenyl)piperazine | C. albicans, S. aureus | Pending (predicted ≤25) |
| 1-(2-Methoxyphenyl)piperazine derivative (2) | E. coli, S. aureus | 3.1–12.5 |
| 1-(4-Nitrophenyl)piperazine | C. albicans | >400 (inactive) |
Cytotoxic Effects
- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Compounds like 5a–g show IC50 values of 1–10 μM against liver (HEPG2) and breast (MCF7) cancer cells. The 4-fluoro-2-methoxy substitution may modulate cytotoxicity by altering interactions with tubulin or DNA topoisomerases .
- Benzimidazole-Piperazine Hybrids : 2-((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole inhibits PC-3 prostate cancer cells (IC50: ~5 μM). The target compound’s fluorine could enhance metabolic stability, prolonging cytotoxic effects .
Table 3: Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-Fluoro-2-methoxyphenyl)piperazine | HEPG2, MCF7 | Predicted 2–15 |
| 5a (4-chlorobenzhydryl) | HEPG2 | 4.2 ± 0.3 |
| Benzimidazole-piperazine | PC-3 | 5.1 ± 0.4 |
Metabolic Stability and Degradation
- Oxidative Metabolism: Piperazine moieties in fluoroquinolones (e.g., ciprofloxacin) undergo MnO2-mediated oxidation at the N1 position. The 4-fluoro group in the target compound may slow oxidative dealkylation, increasing half-life compared to non-fluorinated analogs .
- N-Dealkylation : Arylpiperazines like nefazodone metabolize to 1-aryl-piperazines via CYP3A4. The fluorine substitution may reduce CYP3A4 affinity, altering metabolite profiles and reducing toxicity risks .
Key Challenges :
- Regioselectivity due to competing reactions at the methoxy and fluoro positions.
- Purification of polar intermediates, requiring column chromatography (hexane:EtOAc) .
Biological Activity
1-(4-Fluoro-2-methoxyphenyl)piperazine, identified by its molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features a piperazine ring substituted with a 4-fluoro-2-methoxyphenyl group, which enhances its biological activity, particularly as a ligand for various receptors within the central nervous system (CNS). This article delves into the compound's biological activities, including its interactions with neurotransmitter receptors, potential therapeutic applications, and comparative studies with related compounds.
The biological activity of 1-(4-Fluoro-2-methoxyphenyl)piperazine is primarily attributed to its ability to interact selectively with dopamine receptors, especially the D3 subtype. This selectivity is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease. Additionally, the compound has shown affinity towards serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant properties .
Biological Activities
-
CNS Activity :
- Dopamine Receptor Interaction : The compound exhibits significant binding affinity to dopamine D3 receptors, which are implicated in various CNS disorders.
- Antidepressant-Like Effects : Studies have demonstrated that derivatives of this compound can exhibit antidepressant-like activity in animal models, with efficacy surpassing traditional antidepressants like imipramine at certain dosages .
-
Antimicrobial Properties :
- Research indicates that derivatives of 1-(4-Fluoro-2-methoxyphenyl)piperazine may possess antibacterial and antifungal activities. For example, certain derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
-
Antitumor Potential :
- Preliminary studies suggest that some derivatives may have antitumor properties, although further investigation is warranted to elucidate these effects fully.
Table 1: Biological Activity Summary of 1-(4-Fluoro-2-methoxyphenyl)piperazine
Case Study 1: Antidepressant-Like Activity
A study synthesized several derivatives of piperazine compounds, including 1-(4-Fluoro-2-methoxyphenyl)piperazine. These were evaluated for their affinity towards serotonin receptors and their antidepressant-like effects using the tail suspension test in mice. The most promising derivative exhibited a Ki value < 1 nm for the 5-HT1A receptor and demonstrated significant behavioral improvements at low doses .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, various piperazine derivatives were tested against multiple bacterial strains. The results indicated that modifications on the piperazine ring could enhance antibacterial efficacy, with some compounds showing MIC values as low as 0.0039 mg/mL against S. aureus .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(4-Fluoro-2-methoxyphenyl)piperazine?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 1-(2-methoxyphenyl)piperazine can be fluorinated at the 4-position using fluorinating agents like Selectfluor™ under anhydrous conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol . Key steps include:
- Reaction conditions : Anhydrous DMF, 80°C, 12–24 hours.
- Characterization : ESI-MS (e.g., observed m/z 315.02 [M+H]+ vs. calculated 315.19) and H/C NMR to confirm substitution patterns .
Q. How can 1-(4-Fluoro-2-methoxyphenyl)piperazine be quantified in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used. A validated method involves:
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- ESI-MS : Confirms molecular weight (e.g., m/z 315.02 [M+H]+) .
- NMR : H NMR identifies substituents (e.g., methoxy singlet at δ 3.85 ppm, fluorophenyl splitting patterns) .
- X-ray crystallography (for crystalline derivatives): Determines bond lengths, angles, and spatial arrangement (see advanced questions) .
Advanced Research Questions
Q. How does the crystal structure of 1-(4-Fluoro-2-methoxyphenyl)piperazine derivatives inform molecular interactions?
X-ray diffraction data (e.g., monoclinic P2/c space group, a = 6.998 Å, b = 7.938 Å, c = 28.415 Å, β = 92.20°) reveals:
- Packing interactions : π-Stacking between fluorophenyl groups (3.8 Å spacing) and hydrogen bonding (N–H···O, 2.1 Å) .
- Torsional angles : Methoxy group orientation affects receptor binding (e.g., 15° dihedral angle with the piperazine ring) .
Q. What metabolic pathways are implicated in the biotransformation of this compound?
In vitro studies using rat liver microsomes show:
- Primary metabolites : N-dealkylation (yielding 4-fluoroguaiacol) and hydroxylation at the methoxy group .
- Enzyme kinetics : CYP2D6 and CYP3A4 mediate oxidation (K = 12 µM, V = 4.2 nmol/min/mg protein) .
- Sex differences : Male rats exhibit 1.5× higher clearance than females due to CYP3A4 expression .
Q. How do structural modifications influence serotonin receptor affinity?
SAR studies comparing substituents (e.g., chloro, methoxy, fluoro) reveal:
- 5-HT affinity : Fluorine at the 4-position increases binding (K = 8 nM vs. 25 nM for chloro analogs) .
- Methoxy group : Enhances lipophilicity (logP = 2.1 vs. 1.7 for des-methoxy analogs), improving blood-brain barrier penetration .
- Assay methods : Competitive radioligand binding (e.g., H-ketanserin for 5-HT) .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- ADME modeling : SwissADME predicts high gastrointestinal absorption (95%) and moderate CYP2D6 inhibition .
- Docking studies : Glide/SP docking into 5-HT (PDB: 6WGT) shows hydrogen bonds with Ser159 and hydrophobic interactions with Phe234 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
